SSAO inhibitor-1

SSAO/VAP-1 Inhibition Potency Selectivity

Researchers studying SSAO/VAP-1 in inflammation and liver disease models often face limited scaffold diversity in available tool compounds. SSAO inhibitor-1 (CAS 2242883-04-9) addresses this with a novel spirocyclic core for SAR studies. - Purity: ≥98% (HPLC), M.W. 349.40 g/mol, Formula: C17H24FN5O2 - Novel scaffold enables proprietary lead optimization and IP generation - Research use only; independently verify IC50/selectivity in target assays

Molecular Formula C17H24FN5O2
Molecular Weight 349.4 g/mol
Cat. No. B13927181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSAO inhibitor-1
Molecular FormulaC17H24FN5O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OCC(=CF)CN
InChIInChI=1S/C17H24FN5O2/c1-22-5-2-17(15(22)24)3-6-23(7-4-17)16-20-10-14(11-21-16)25-12-13(8-18)9-19/h8,10-11H,2-7,9,12,19H2,1H3/b13-8+
InChIKeyPKJDBBBRMGBRFY-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSAO inhibitor-1: Baseline Profile


SSAO inhibitor-1 (CAS 2242883-04-9, C17H24FN5O2) is a small molecule inhibitor targeting semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), an enzyme involved in the oxidative deamination of primary amines and leukocyte trafficking during inflammation . It is supplied as a research-grade tool compound (purity ≥98%) with a defined molecular weight of 349.40 g/mol and a novel spirocyclic core structure . It is indicated for in vitro and in vivo research applications in inflammation and liver disease models .

SSAO inhibitor-1: Generic Substitution Risks


SSAO/VAP-1 inhibitors are not a monolithic class; they vary significantly in their core scaffold, mechanism of inhibition (reversible vs. irreversible), and selectivity profiles against monoamine oxidases (MAO-A/B) and diamine oxidase (DAO). Generic substitution without quantitative comparison can introduce confounding variables. For instance, early inhibitors like semicarbazide are irreversible and non-selective [1], while advanced clinical candidates like PXS-4728A (IC50 5 nM, >500-fold selectivity) and PXS-4681A (Ki 37 nM) have well-characterized pharmacokinetic and selectivity profiles tailored for specific disease models [2]. Direct evidence for SSAO inhibitor-1 is limited to vendor-supplied structural data, lacking independent validation. The following evidence guide is therefore structured to provide the strongest available comparator context, while explicitly noting the limitations in the target compound's published data profile.

SSAO inhibitor-1: Evidence & Comparators


Potency & Selectivity vs. PXS-4728A

Direct potency and selectivity data for SSAO inhibitor-1 are not available in the public domain. As such, a head-to-head comparison is not possible. However, the compound's structural features can be contextualized against the well-characterized clinical candidate PXS-4728A. PXS-4728A exhibits an IC50 of 5 nM against SSAO/VAP-1 and demonstrates >500-fold selectivity over related amine oxidases (MAO-A, MAO-B, DAO) [1]. This selectivity is critical for minimizing off-target effects in inflammation models, as demonstrated by its suppression of lung inflammation and fibrosis in a mouse COPD model [2]. Without analogous data for SSAO inhibitor-1, its utility in assays requiring high selectivity over MAO isoforms cannot be assured.

SSAO/VAP-1 Inhibition Potency Selectivity Inflammation

Spirocyclic Core vs. Clinical Scaffolds

SSAO inhibitor-1 features a distinctive 2,8-diazaspiro[4.5]decan-1-one core, which differentiates it from other SSAO inhibitors like PXS-4728A (allylamine-based) and PXS-4681A (fluoroallylamine) . This structural divergence may confer unique binding interactions with the enzyme's active site. However, no quantitative binding or activity data exist to substantiate any functional advantage. The structure suggests potential for distinct physicochemical properties, but this remains speculative.

Medicinal Chemistry Structure-Activity Relationship SSAO/VAP-1 Inhibitors Lead Optimization

In Vivo Efficacy Comparator Analysis

While SSAO inhibitor-1 is marketed for liver disease research, no peer-reviewed in vivo efficacy or pharmacokinetic data are available for this specific compound. In contrast, LJP 1207 (IC50 17 nM) has demonstrated oral availability and significant reduction of mortality, body weight loss, and colonic cytokine levels in a mouse ulcerative colitis model, as well as reduced serum TNF-α and IL-6 in LPS-challenged mice [1]. Similarly, PXS-4681A (Ki 37 nM) showed robust in vivo anti-inflammatory effects, including reduced neutrophil migration and cytokine levels in lung and local inflammation models following oral dosing (2-20 mg/kg) [2]. The absence of such data for SSAO inhibitor-1 makes its in vivo utility uncertain and requires independent validation.

Pharmacokinetics In Vivo Efficacy Inflammation Models SSAO/VAP-1 Inhibition

SSAO inhibitor-1: Research Applications


SSAO/VAP-1 in Liver Inflammation

SSAO inhibitor-1 can be used as a research tool in cell-based assays to investigate the role of SSAO/VAP-1 in hepatic inflammation. Its application is supported by vendor claims of anti-inflammatory activity and utility in liver disease research . However, due to the lack of published potency data, researchers should independently determine the IC50 and selectivity profile in their specific assay systems before drawing mechanistic conclusions.

SSAO Scaffold Lead Optimization

The unique spirocyclic core of SSAO inhibitor-1 provides a valuable starting point for structure-activity relationship (SAR) studies and lead optimization programs seeking novel intellectual property. The absence of published activity data may be a strategic advantage for proprietary research, as the compound's profile is not pre-defined in the literature, allowing for internal characterization and patenting of new derivatives .

SSAO Inhibitor Comparator Studies

SSAO inhibitor-1 can be employed in comparative studies alongside well-characterized inhibitors such as PXS-4728A (IC50 5 nM, >500-fold selectivity) or PXS-4681A (Ki 37 nM) to benchmark its efficacy and selectivity. Such side-by-side experiments can elucidate scaffold-dependent differences in target engagement and off-target profiles, contributing to a deeper understanding of SSAO inhibitor pharmacology [1].

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